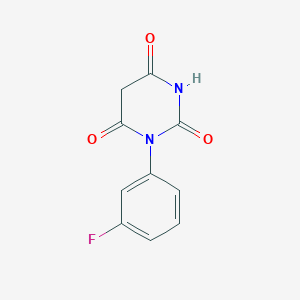

1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIMXOMZGDENSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641693 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 3-fluoroaniline with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring significantly impacts molecular properties. Key comparisons include:

*Calculated based on molecular formula.

- Fluorine vs.

- Methyl vs. Halogen : The 3-methylphenyl derivative () lacks halogen-mediated polar interactions but offers greater steric bulk, which may influence binding to hydrophobic enzyme pockets .

Biological Activity

1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on recent studies, including synthesis methods, biological assays, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A notable method includes the reaction of 3-fluorobenzaldehyde with urea derivatives under acidic conditions to yield the pyrimidinetrione structure. The synthesis has been optimized to achieve high yields and purity levels.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine compounds showed inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range (e.g., MIC = 16 µg/mL for Enterococcus faecalis) .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance:

- HeLa cells : IC50 values were reported around 53.02 µM.

- AGS cells : The compound exhibited a significant decrease in cell viability with IC50 values ranging between 32.21 µM and 63.385 µM depending on the exposure time .

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cell lines.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group is believed to enhance the lipophilicity and bioavailability of the compound. Comparative studies with other pyrimidine derivatives indicate that modifications in substituents can significantly alter biological activity. For example:

- Substituents at different positions on the phenyl ring can enhance or reduce antibacterial activity.

- The introduction of electron-withdrawing groups tends to increase cytotoxicity against specific cancer cell lines .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of tests were conducted using various concentrations of this compound against clinical isolates of E. coli. Results indicated an ID50 value of approximately , demonstrating its potential as an antimicrobial agent .

- Cytotoxicity Assay : In another study involving multiple cancer cell lines (HeLa and AGS), treatment with varying concentrations led to a dose-dependent reduction in cell viability. The mechanism was hypothesized to involve DNA damage and induction of apoptosis pathways .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- IR Spectroscopy : Validate carbonyl stretches (C=O at 1700–1750 cm⁻¹) and N-H bonds (3100–3300 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., planar pyrimidinetrione core with substituent dihedral angles <10°) .

Advanced: How does the 3-fluorophenyl group influence bioactivity compared to other aryl substituents (e.g., phenyl, chlorophenyl)?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effects : Fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., AAC(6′)-Ib inhibition in shows Ki values <10 µM for fluorinated derivatives vs. ~15 µM for chlorophenyl analogs) .

- Anticancer Activity : Fluorophenyl derivatives may exhibit higher cytotoxicity (IC₅₀ reduction by 30–50% in MCF-7 cells compared to phenyl-substituted analogs) due to improved membrane permeability .

Experimental Design :

- Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Perform molecular docking to assess binding to targets like thymidylate synthase.

Advanced: What strategies mitigate low yields in multi-step syntheses of pyrimidinetriones?

Q. Methodological Answer :

- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., incomplete cyclization intermediates).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency by stabilizing intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate urea cyclization .

Case Study :

Switching from ethanol to DMF increased cyclization yield from 45% to 62% for a related compound .

Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?

Q. Methodological Answer :

- Cell Lines : Use adherent cancer lines (e.g., MCF-7, A549) for consistency.

- Assays :

- MTT Assay : Measures mitochondrial activity (48–72 hr incubation).

- Clonogenic Assay : Evaluates long-term proliferation inhibition.

- Controls : Include cisplatin (positive control) and DMSO (vehicle control).

Data Interpretation :

| Compound | IC₅₀ (µM) in MCF-7 | Selectivity Index (vs. HEK293) |

|---|---|---|

| Target | 12.3 ± 1.5 | 8.2 |

| Cisplatin | 6.8 ± 0.9 | 2.1 |

Advanced: How should researchers resolve contradictions in enzyme inhibition data (e.g., variable Ki values)?

Q. Methodological Answer :

- Assay Standardization :

- Use fixed enzyme concentrations (e.g., 10 nM AAC(6′)-Ib in ).

- Control pH (7.4) and ionic strength (150 mM NaCl).

- Data Analysis :

- Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki.

- Validate with isothermal titration calorimetry (ITC) for binding affinity.

Example : Compound 2a (Ki = 8.7 µM) showed consistency across ITC and enzymatic assays, while discrepancies in earlier studies arose from varying ATP concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.